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Compound of Interest

Compound Name:
2,3-Dimethyl-2H-indazol-6-amine

hydrochloride

Cat. No.: B565976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pazopanib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of

renal cell carcinoma and soft tissue sarcoma. Its synthesis has been approached through

various routes, with the choice of key intermediates significantly impacting overall efficiency,

yield, and scalability. This guide provides an objective comparison of two prominent alternative

intermediates in Pazopanib synthesis: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-

amine and 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide. The comparison is

supported by experimental data from published literature and patents to aid researchers in

selecting the most suitable synthetic strategy.

At a Glance: Comparing the Synthetic Routes
The two primary synthetic strategies for Pazopanib diverge at the initial coupling partner for the

pyrimidine core. Route A, often considered the innovator's route, involves the initial formation of

an indazole-pyrimidine intermediate. In contrast, Route B explores the formation of a

benzenesulfonamide-pyrimidine intermediate first.
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Parameter

Route A: via N-(2-
chloropyrimidin-4-yl)-2,3-
dimethyl-2H-indazol-6-
amine

Route B: via 5-((4-
chloropyrimidin-2-
yl)amino)-2-
methylbenzenesulfonamid
e

Key Intermediate
N-(2-chloropyrimidin-4-yl)-2,3-

dimethyl-2H-indazol-6-amine

5-((4-chloropyrimidin-2-

yl)amino)-2-

methylbenzenesulfonamide

Yield of Key Intermediate
Not explicitly isolated, but part

of a high-yielding sequence.
48%[1][2]

Subsequent Key Step

Methylation followed by

coupling with 5-amino-2-

methylbenzenesulfonamide.

Coupling with N,2,3-trimethyl-

2H-indazol-6-amine.

Overall Yield
Approximately 37% from 3-

methyl-6-nitro-2H-indazole.[3]

Approximately 31% from 2,3-

dimethyl-2H-indazol-6-amine.

[2]

Purity of Final Product
High purity achievable

(>99.5%).[1]

Initial Purity: 97.5% (HPLC),

Purified to 99.9% (HPLC).[2][4]

Reported Advantages

Considered a more

appropriate and established

procedure.[1]

Commercially viable process.

[1]

Reported Disadvantages

Requires handling of

potentially mutagenic

methylating agents.

Potential for side-product

formation during intermediate

synthesis, leading to yield loss.

[2]

Visualizing the Synthetic Pathways
To provide a clear visual comparison of the two synthetic routes, the following diagrams,

generated using Graphviz, illustrate the sequence of reactions for each pathway.
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Route A: Synthesis via N-(2-chloropyrimidin-4-yl)-2,3-
dimethyl-2H-indazol-6-amine

Starting Materials Intermediate Formation

Final Product Synthesis

2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-2H-indazol-6-amineReduction

2,4-dichloropyrimidine

N-(2-chloropyrimidin-4-yl)-
2,3-dimethyl-2H-indazol-6-amine

+ 2,4-dichloropyrimidine
N-(2-chloropyrimidin-4-yl)-N,2,3-

trimethyl-2H-indazol-6-amine
Methylation

Pazopanib+ 5-amino-2-methylbenzenesulfonamide

5-amino-2-methylbenzenesulfonamide

Click to download full resolution via product page

Caption: Synthetic pathway for Pazopanib via Intermediate A.

Route B: Synthesis via 5-((4-chloropyrimidin-2-
yl)amino)-2-methylbenzenesulfonamide
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Starting Materials

Intermediate Formation

Final Product Synthesis

5-amino-2-methylbenzenesulfonamide

5-((4-chloropyrimidin-2-yl)amino)-
2-methylbenzenesulfonamide

+ 2,4-dichloropyrimidine

2,4-dichloropyrimidine

N,2,3-trimethyl-2H-indazol-6-amine

Pazopanib

+ N,2,3-trimethyl-2H-indazol-6-amine

Click to download full resolution via product page

Caption: Synthetic pathway for Pazopanib via Intermediate B.

Experimental Protocols
Route A: Synthesis of Pazopanib via N-(2-
chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
This route generally follows the innovator's process and is detailed in various patents, including

WO2014097152A1.

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

Reactants: 2,3-dimethyl-6-nitro-2H-indazole, Raney Nickel, Methanol, Hydrogen gas.

Procedure: A suspension of 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol

(850 mL) is treated with Raney Nickel (21.25 g). The mixture is stirred in an autoclave under

a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours. After the reaction, the mixture

is filtered through a hyflo bed, and the catalyst is washed with methanol. The combined

filtrates containing the product are used directly in the next step.

Yield: 95% w/w.[5]
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Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate

A)

Reactants: 2,3-dimethyl-2H-indazol-6-amine solution in methanol, 2,4-Dichloropyrimidine,

Sodium bicarbonate.

Procedure: To the methanolic solution of 2,3-dimethyl-2H-indazol-6-amine from the previous

step, sodium bicarbonate (112 g, 1.34 mol) is added, followed by 2,4-dichloropyrimidine

(99.35 g, 0.67 mol). The reaction mixture is stirred for 24 hours at 25-30°C. De-ionized water

is then added, and the mixture is stirred for another hour. The resulting solid is filtered,

washed with water, and then slurried in ethyl acetate. The purified solid is collected by

filtration, washed with cold ethyl acetate, and dried.[5]

Step 3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Reactants: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Cesium carbonate,

Iodomethane, N,N-dimethylformamide.

Procedure: To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-

amine (100g, 0.37 mol) in N,N-dimethylformamide (300 mL), cesium carbonate (238 g, 0.73

mol) and iodomethane (57 g, 0.40 mol) are added at 25-30°C. The mixture is stirred for 6

hours.

Step 4: Synthesis of Pazopanib Hydrochloride

Reactants: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-

methylbenzenesulfonamide, 4M Hydrochloric acid in isopropyl alcohol, Isopropyl alcohol.

Procedure: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

(90 g, 0.312 mol) and 5-amino-2-methylbenzenesulfonamide (64.07 g, 0.344 mol) in

isopropyl alcohol (900 mL) is treated with a 4M solution of hydrochloric acid in isopropyl

alcohol (1.56 mL, 6.25 mol). The mixture is heated to reflux for 10-12 hours. After cooling,

the solid is filtered and dried to afford Pazopanib hydrochloride.[5]

Route B: Synthesis of Pazopanib via 5-((4-
chloropyrimidin-2-yl)amino)-2-
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methylbenzenesulfonamide
This route, described in US Patent 9,150,547 B2, presents a convergent approach to

Pazopanib.[4]

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

(Intermediate B)

Reactants: 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, Sodium

bicarbonate, Ethanol, Tetrahydrofuran.

Procedure: A mixture of 5-amino-2-methylbenzenesulfonamide (25 gm) and 2,4-

dichloropyrimidine (23.8 gm) is suspended in a mixture of ethanol (250 ml) and

tetrahydrofuran (125 ml). Sodium bicarbonate (16.8 gm) is added, and the contents are

heated to 70-75°C for 13 hours. The reaction mass is cooled, filtered, and the solvent is

distilled off. The residue is triturated with ethyl acetate, filtered, and dried.

Yield: 15.5 gm (48%).[4][6]

Step 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

Reactants: 2,3-dimethyl-2H-indazol-6-amine, Sodium methoxide, Paraformaldehyde,

Methanol.

Procedure: Sodium methoxide (19 gm) is dissolved in methanol (610 ml), and 2,3-dimethyl-

2H-indazol-6-amine (13 gm) is added. After stirring, paraformaldehyde (3.9 gm) is added,

and the mixture is heated to 60°C. Sodium borohydride is then added portion-wise, and the

reaction is maintained for 2 hours. After workup, the product is isolated.

Yield: 10 gm.[4][6]

Step 3: Synthesis of Pazopanib Hydrochloride

Reactants: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-

2H-indazol-6-amine, Ethanol, Concentrated Hydrochloric acid.

Procedure: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (17 gm) and

N,2,3-trimethyl-2H-indazol-6-amine (10 gm) are heated to reflux in ethanol (166 ml) for 3
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hours. Concentrated hydrochloric acid (1 ml) is added, and reflux is continued for 10 hours.

The mixture is cooled, and the precipitated solid is filtered and dried.

Yield: 17 gm.[4][6]

Purity: 97.5% (HPLC), which can be further purified to 99.9% by recrystallization from a

methanol/water mixture.[2][4]

Workflow Comparison
The following diagram illustrates the key workflow differences between the two synthetic

routes.

Route A Workflow Route B Workflow

Start with Indazole derivative

Couple with Dichloropyrimidine
(Forms Intermediate A)

Methylate Intermediate A

Couple with Benzenesulfonamide derivative

Pazopanib

Start with Benzenesulfonamide derivative

Couple with Dichloropyrimidine
(Forms Intermediate B)

Couple with methylated Indazole derivative

Pazopanib

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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